![molecular formula C23H25NO B486979 1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol CAS No. 187605-87-4](/img/structure/B486979.png)

1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

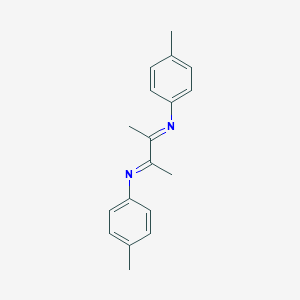

“1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” is a chemical compound with the molecular formula C23H25NO . It’s related to the class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to a carbon atom within an aromatic ring .

Molecular Structure Analysis

The molecular structure of “1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” consists of a naphthol group (a naphthalene ring with a hydroxyl group) and a 2,6-diisopropylphenyl group connected by an imine functional group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol” are not available in the sources I found .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- A novel method for the synthesis of Schiff bases utilizing 2-naphthol derivatives highlights the importance of these compounds in organic synthesis. Schiff bases are versatile intermediates for various chemical transformations, including the synthesis of complex molecules and heterocycles (Asiri & Khan, 2010).

- Bimetallic effects in catalysis have been observed with the use of diisopropylphenyl-imino-naphthol ligands, leading to enhanced selectivity and efficiency in ethylene polymerization. This demonstrates the potential of these compounds in developing new catalytic systems for polymer production (Rodriguez, Delferro, & Marks, 2009).

Material Science

- Research on organotin compounds derived from Schiff bases including naphthol derivatives has shown their potential in organic light emitting diodes (OLEDs). These compounds exhibit interesting photophysical properties, making them suitable for application in optoelectronic devices (García-López et al., 2014).

Chemosensing

- A naphthol-based chemosensor has been developed for the detection of CN− and Zn2+ ions , demonstrating the utility of naphthol derivatives in environmental monitoring and biological applications. The sensor exhibits selective colorimetric and fluorescent responses to these ions (Jung et al., 2019).

Corrosion Inhibition

- Schiff bases derived from naphthol have been studied for their corrosion inhibition properties on metal surfaces. These compounds show good inhibition efficiency, indicating their potential in protecting materials against corrosion (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

Green Chemistry

- Ionic liquids based on naphthol derivatives have been utilized as catalysts in the one-pot synthesis of amidoalkyl naphthols, showcasing the role of these compounds in promoting greener and more efficient chemical processes (Ghorbani, Kiyani, Pourmousavi, & Ajloo, 2020).

Propiedades

IUPAC Name |

1-[[2,6-di(propan-2-yl)phenyl]iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)18-10-7-11-19(16(3)4)23(18)24-14-21-20-9-6-5-8-17(20)12-13-22(21)25/h5-16,25H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFIHSZKMMOERQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-](/img/structure/B486959.png)

![6-(2-Phenylvinyl)-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487032.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B487076.png)

![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)

![3-Phenyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487121.png)

![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)

![3-(4-Methylphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487125.png)

![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)

![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)